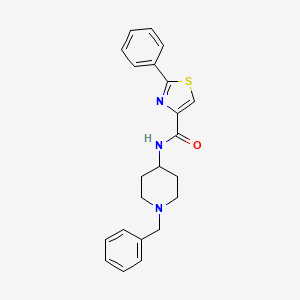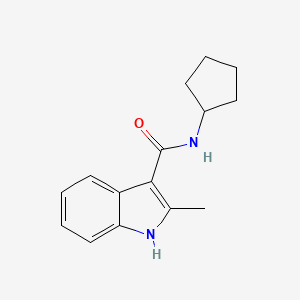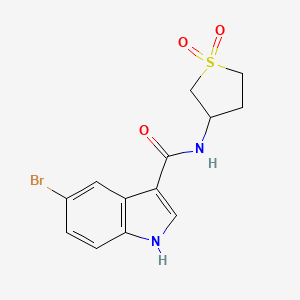
N-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide, commonly known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents. It is primarily used as a feed additive in the aquaculture industry to enhance growth and improve feed conversion efficiency in fish and shrimp.
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood, but it is believed to act by stimulating the secretion of growth hormone-releasing hormone (GHRH) from the hypothalamus, which in turn stimulates the release of growth hormone (GH) from the pituitary gland. This leads to increased growth and improved feed conversion efficiency in fish and shrimp.
Biochemical and Physiological Effects:
DMPT has been shown to have a number of biochemical and physiological effects in various organisms. In fish and shrimp, DMPT has been shown to increase the expression of genes involved in growth and metabolism, leading to increased growth and improved feed conversion efficiency. In rats, DMPT has been shown to improve glucose tolerance and insulin sensitivity, suggesting potential applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for use in laboratory experiments, including its high purity and solubility in water and organic solvents. However, its potential effects on the endocrine system and other physiological processes must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on DMPT. One area of interest is the potential applications of DMPT in the treatment of various diseases, including cancer, diabetes, and inflammation. Another area of interest is the potential environmental benefits of DMPT, such as its ability to reduce greenhouse gas emissions from livestock. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential effects on the endocrine system and other physiological processes.
Méthodes De Synthèse
DMPT can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with 1,2,4-triazole-1-carboxylic acid, followed by the addition of benzoyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, DMPT has been shown to improve the growth and feed conversion efficiency of fish and shrimp, leading to increased production and reduced environmental impact. In medicine, DMPT has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In environmental science, DMPT has been studied for its ability to reduce greenhouse gas emissions from livestock.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-4-3-5-16(13(12)2)20-17(22)14-6-8-15(9-7-14)21-11-18-10-19-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHTQQLBAALQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)

![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)

![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)


![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)